

TM5441: A Technical Guide to a Potent PAI-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **TM5441**, a small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). It details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and effects in various in vitro and in vivo models. This guide is intended to serve as a resource for researchers exploring the therapeutic potential of PAI-1 inhibition.

Core Chemical and Physical Properties

TM5441 is an orally bioavailable drug that has been investigated for its therapeutic potential in a range of conditions, including thrombosis, cancer, and age-related diseases.[1]



Property	Value	Reference(s)	
IUPAC Name	5-chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid	[1]	
Synonyms	TM-5441, EBP 883, BMS- 790052	[2][3]	
CAS Number	1190221-43-2	[1][4]	
Molecular Formula	C21H17CIN2O6	[4][5][6]	
Molecular Weight	428.82 g/mol	[4][6][7]	
Appearance	White to off-white solid	[4]	
SMILES	CIC1=CC=C(NC(COCC(NC2= CC=CC(C3=COC=C3)=C2)=O [4])=O)C(C(O)=O)=C1		
InChI Key	BGGMLMAPVODXAU- UHFFFAOYSA-N	[1][6]	

Solubility

TM5441 exhibits solubility in various organic solvents, which is crucial for its use in in vitro and in vivo studies.



Solvent	Solubility	Reference(s)	
DMSO	≥ 86 mg/mL (≥ 200.55 mM)	[7]	
DMF	33 mg/mL	[5][8]	
DMF:PBS (pH 7.2) (1:6)	0.14 mg/mL [5][8]		
Ethanol	Insoluble	[7]	
Water	Insoluble	[7]	
In Vivo Formulation 1	≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[4]	
In Vivo Formulation 2	≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil	[4]	
In Vivo Formulation 3	≥ 5 mg/mL in Carboxymethyl cellulose (CMC-NA)	[7]	

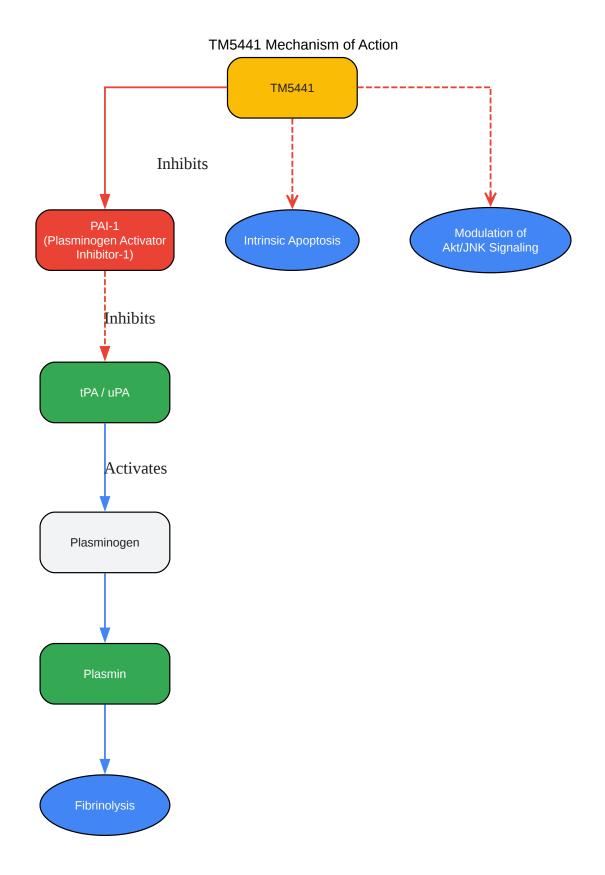
Pharmacological Properties and Mechanism of Action

TM5441 is a potent and specific inhibitor of PAI-1, a serine protease inhibitor that plays a key role in the regulation of fibrinolysis.[1] By inhibiting PAI-1, **TM5441** enhances the activity of tissue plasminogen activator (tPA) and urokinase (uPA), leading to increased plasmin generation and subsequent fibrin clot degradation.[1]

PAI-1 Inhibition and Downstream Effects

The primary mechanism of action of **TM5441** is the direct inhibition of PAI-1.[9] This has several downstream consequences, including the modulation of signaling pathways involved in cell survival, apoptosis, and fibrosis.[7][8]





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TM5441 inhibits PAI-1, leading to increased fibrinolysis and modulation of key cellular signaling pathways.

In Vitro Efficacy

TM5441 has demonstrated inhibitory activity against PAI-1 and cytotoxic effects against various human cancer cell lines.

Assay Type	Target/Cell Line	IC50 Value (μM)	Reference(s)
PAI-1 Inhibition	Cell-free assay	9.7 - 60.3	[7][10]
Cell Viability	HT1080 (Fibrosarcoma)	13.9 - 51.1	[4][11]
HCT116 (Colon Cancer)	13.9 - 51.1	[4][11]	
Daoy (Medulloblastoma)	13.9 - 51.1	[4][11]	_
MDA-MB-231 (Breast Cancer)	13.9 - 51.1	[4][11]	_
Jurkat (T-cell Leukemia)	13.9 - 51.1	[4][11]	_

In Vivo Pharmacokinetics and Efficacy

Oral administration of **TM5441** has shown anti-tumor and anti-angiogenic effects in mouse xenograft models.



Parameter	Value	Animal Model	Reference(s)
Dose	20 mg/kg daily (oral)	HT1080 & HCT116 xenografts	[4][11]
Peak Plasma Concentration	11.4 μM (at 1 hour)	Mice	[4][11]
Effects	Increased tumor cell apoptosis, disrupted tumor vasculature, decreased tumor growth, increased survival	HT1080 & HCT116 xenografts	[4][11]
Attenuated cardiac hypertension and vascular senescence	L-NAME-induced hypertension model	[4][12]	
Protected against high-fat diet-induced obesity and adipocyte injury	High-fat diet mouse model	[9][13]	_

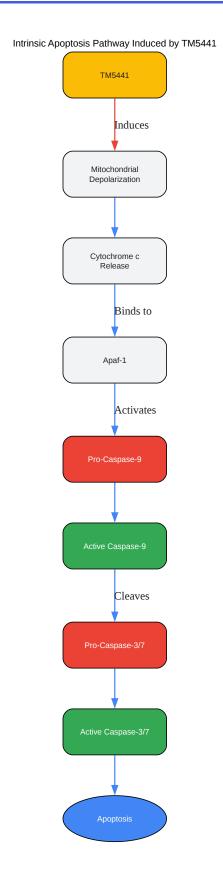
Key Signaling Pathways Modulated by TM5441

TM5441 influences several critical signaling pathways, primarily through its inhibition of PAI-1. These pathways are central to processes like apoptosis, cell survival, and inflammation.

Induction of Intrinsic Apoptosis

TM5441 has been shown to induce intrinsic apoptosis in cancer cells.[4][11] This is characterized by mitochondrial depolarization and the activation of caspase-3/7.[11]





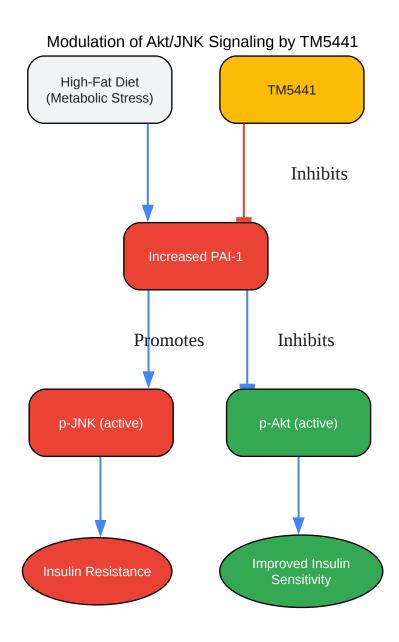
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TM5441 triggers the intrinsic apoptosis cascade, leading to cancer cell death.



Modulation of Akt and JNK Signaling

In the context of high-fat diet-induced obesity and insulin resistance, **TM5441** has been shown to normalize the phosphorylation of Akt and JNK, key regulators of cell survival and stress responses.[8][9]



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TM5441 counteracts metabolic stress-induced PAI-1, restoring normal Akt and JNK signaling.

Experimental Protocols

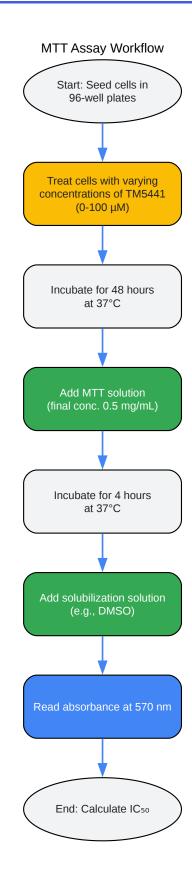


The following are detailed methodologies for key experiments frequently performed in the study of **TM5441**.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of TM5441 on cancer cell lines.





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Workflow for determining the IC₅₀ of **TM5441** using the MTT assay.



Protocol:

- Cell Plating: Seed cells (e.g., HT1080, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **TM5441** in DMSO.[13] Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 100 μM.
- Treatment: Remove the overnight culture medium from the cells and add 100 μL of the prepared **TM5441** dilutions to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest **TM5441** concentration).
- Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂. [13]
- MTT Addition: Add 10 μL of a 5 mg/mL MTT solution in PBS to each well.[14]
- Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]
- Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[14]
- Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Protocol:

 Cell Treatment: Plate and treat cells with TM5441 as described in the MTT assay protocol (steps 1-4).



- Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[3] This typically involves reconstituting a lyophilized substrate with a buffer.
- Assay:
 - Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
 - Add 100 μL of the reagent to each well.[15]
 - Mix the contents on a plate shaker for 30-60 seconds.
 - Incubate at room temperature for 1-2 hours, protected from light.
- Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of caspase-3/7 activity.
- Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase activity.

Western Blotting for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation state of proteins in the Akt and JNK signaling pathways.

Protocol:

- Protein Extraction:
 - Treat cells with TM5441 for the desired time.
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.



 Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE:

- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total JNK, and phospho-JNK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Animal Studies

This protocol outlines a general procedure for evaluating the efficacy of **TM5441** in a mouse xenograft model of cancer.

Protocol:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ HT1080 cells) into the flank of immunodeficient mice.
- Tumor Growth: Monitor the mice regularly for tumor formation and growth.



- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Treatment Group: Administer TM5441 at 20 mg/kg daily via oral gavage. The compound can be formulated in 0.25% or 0.5% carboxymethyl cellulose.[9][13]
 - Control Group: Administer the vehicle (e.g., 0.25% carboxymethyl cellulose) on the same schedule.
- Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
- Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers, Western blotting).
- Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze survival data if applicable.

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References

- 1. mdpi.com [mdpi.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. glpbio.com [glpbio.com]
- 7. TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat dietinduced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]



- 8. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat dietinduced obesity and adipocyte injury in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TM5441 | PAI-1 inhibitor | Apoptosis | Anticancer | TargetMol [targetmol.com]
- 14. static.igem.org [static.igem.org]
- 15. promega.com [promega.com]
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